1,3,5-Triazabicyclo[3.2.2]nonane
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Overview
Description
1,3,5-Triazabicyclo[322]nonane is a bicyclic compound containing three nitrogen atoms within its structure
Preparation Methods
The synthesis of 1,3,5-Triazabicyclo[3.2.2]nonane typically involves multiple steps. One common method includes the reaction of hexamine with ammonium nitrate and fuming nitric acid in the presence of acetic acid and acetic anhydride . This process yields an intermediate compound, which is then further processed to obtain the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,3,5-Triazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo substitution reactions with acid chlorides to form amides, which can be further reduced to amines.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazabicyclo[3.2.2]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazabicyclo[3.2.2]nonane and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives exhibit antiprotozoal activity by interfering with the metabolic pathways of protozoa . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,3,5-Triazabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:
1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but contains only two nitrogen atoms.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound with a different bicyclic framework and nitrogen atom arrangement.
The uniqueness of this compound lies in its three nitrogen atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
343264-98-2 |
---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,3,5-triazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-4-3-8(1)5-7-6-9/h7H,1-6H2 |
InChI Key |
QTMPRLFMYKHCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CNC2 |
Origin of Product |
United States |
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